molecular formula C19H23N3OS B5835281 4-benzyl-N-(2-methoxyphenyl)piperazine-1-carbothioamide

4-benzyl-N-(2-methoxyphenyl)piperazine-1-carbothioamide

Cat. No.: B5835281
M. Wt: 341.5 g/mol
InChI Key: JPQAPNYWDNSBGY-UHFFFAOYSA-N
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Description

4-benzyl-N-(2-methoxyphenyl)piperazine-1-carbothioamide is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(2-methoxyphenyl)piperazine-1-carbothioamide typically involves the reaction of 4-benzylpiperazine with 2-methoxyphenyl isothiocyanate. The reaction is carried out in an appropriate solvent such as tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-(2-methoxyphenyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-benzyl-N-(2-methoxyphenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets. For instance, it has been shown to induce apoptosis in prostate cells independently of α1-adrenoceptor blocking. This suggests that the compound may interact with other cellular pathways or molecular targets, such as anti-apoptotic genes (e.g., Bcl-3, Bmi-1, ITGA2, FGFR3, RRS1, and SGK1), to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-benzyl-N-(2-methoxyphenyl)piperazine-1-carbothioamide is unique due to its specific combination of the benzyl, methoxyphenyl, and carbothioamide groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

4-benzyl-N-(2-methoxyphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3OS/c1-23-18-10-6-5-9-17(18)20-19(24)22-13-11-21(12-14-22)15-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQAPNYWDNSBGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=S)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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